molecular formula C18H17N3O3S B2946457 Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 881077-06-1

Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate

Cat. No.: B2946457
CAS No.: 881077-06-1
M. Wt: 355.41
InChI Key: NOFUPSASUGMGIX-UHFFFAOYSA-N
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Description

Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a fused heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a 3-amino group, a 6-methyl group, and a benzoate ester moiety at position 2. This structure combines electron-rich (amino) and electron-withdrawing (ester) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

ethyl 4-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-3-24-18(23)11-5-7-12(8-6-11)21-16(22)15-14(19)13-9-4-10(2)20-17(13)25-15/h4-9H,3,19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFUPSASUGMGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C18H17N3O3S
  • Molecular Weight : 355.41 g/mol
  • CAS Number : 881077-06-1
  • Purity : Typically around 95% .

This compound exhibits various biological activities primarily through its interaction with specific biological targets:

  • Target Proteins : The compound is known to bind to proteins and enzymes involved in inflammatory and cancer pathways. Its structural similarity to other thieno[2,3-b]pyridine derivatives suggests a potential for anti-inflammatory and anticancer properties .
  • Biochemical Pathways : The compound may interfere with several cellular pathways, particularly those involving pyridine or thiophene moieties. It is hypothesized to modulate pathways associated with the NF-kB signaling cascade, which is crucial in inflammatory responses and cancer progression .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit the activity of IκB kinase (IKK), thereby reducing the activation of NF-kB. This action can lead to decreased expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory diseases .

Anticancer Potential

The compound's ability to modulate key signaling pathways has led to investigations into its anticancer effects. In vitro studies have shown that thieno[2,3-b]pyridine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Case Studies and Experimental Data

  • In vitro Studies : A study demonstrated that derivatives of thieno[2,3-b]pyridine exhibited significant antimicrobial activity against various pathogens including Escherichia coli and Staphylococcus aureus. The synthesized compounds showed promising results in inhibiting bacterial growth .
    CompoundMicroorganismActivity
    8aE. coliSignificant
    8bS. aureusSignificant
    8cP. aeruginosaModerate
  • Anticancer Activity : Another investigation highlighted the potential of thieno[2,3-b]pyridine derivatives in cancer therapy. The compounds were found to significantly reduce tumor cell viability in various cancer lines through mechanisms involving apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Structural Variations and Implications

The following table summarizes critical differences between the target compound and analogs:

Compound Name Substituents (Thieno[2,3-b]pyridine Core) Key Functional Groups Molecular Weight* Availability
Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate (Target) 3-amino, 6-methyl Benzoate ester (position 2) ~413.45 g/mol Presumed available
Ethyl 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamido)benzoate (CymitQuimica) 3-amino, 4-methyl, 6-methyl Benzoate ester (position 2) ~427.48 g/mol Discontinued
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (Compound 5) 3-amino, 6-methyl, 4-(4-methoxyphenyl) Ethoxycarbonyl, carboxamide (position 2) ~467.52 g/mol Research-grade
Ethyl 2-Amino-5-Methyl benzoate (Jiangxi Fangzheng) N/A (simple benzoate ester) 2-amino, 5-methyl (benzene ring) ~195.21 g/mol Available

*Calculated based on structural formulas.

Substituent-Driven Property Differences

Steric and Electronic Effects
  • Target vs. This modification may also lower solubility due to increased hydrophobicity, contributing to its discontinuation .
  • Target vs. Compound 5 : Replacement of the benzoate ester with a carboxamide and ethoxycarbonyl group (Compound 5) enhances hydrogen-bonding capacity, which could improve interactions with polar targets. The 4-methoxyphenyl substituent adds aromatic bulk, possibly favoring π-π stacking but reducing aqueous solubility .
Bioactivity Considerations
  • While direct bioactivity data are absent in the evidence, the 3-amino group in all thienopyridine derivatives is a critical pharmacophore for kinase inhibition. The benzoate ester in the target compound may serve as a prodrug moiety, enhancing cellular uptake compared to the carboxamide in Compound 5 .

Broader Context: Benzoate Esters

  • Simple benzoate esters like Ethyl 2-Amino-5-Methyl benzoate (Jiangxi Fangzheng) lack the thienopyridine core but highlight how substituent positioning affects properties. For example, the 2-amino group in this compound increases reactivity toward electrophilic substitution, whereas the target compound’s ester group at position 2 may stabilize the heterocyclic ring .

Q & A

Q. Advanced Reaction Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol promotes cyclization efficiency .
  • Catalysis : Acidic or basic catalysts (e.g., p-TsOH or triethylamine) accelerate carboxamide coupling.
  • Temperature Control : Reflux conditions (70–90°C) for cyclization improve reaction rates, but lower temperatures (40–50°C) reduce side products during coupling steps .
  • Work-Up : Neutralization with aqueous NaHCO₃ after acid-catalyzed steps minimizes decomposition.

How are spectroscopic discrepancies resolved during structural characterization?

Q. Advanced Analytical Troubleshooting

  • NMR : Aromatic proton splitting patterns in the thienopyridine core (δ 6.8–8.2 ppm) may overlap; 2D-COSY or NOESY helps assign signals.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 398.1226), while isotopic patterns distinguish sulfur-containing fragments .
  • IR : Carboxamide C=O stretches (~1680 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) validate functional groups. Cross-referencing with synthetic intermediates reduces ambiguity .

What strategies modify the core structure to enhance bioactivity or physicochemical properties?

Q. Advanced Structural Modification

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., cyano or nitro) at the 4-position of the pyridine ring improves solubility and target binding.
  • Heterocycle Fusion : Adding fused rings (e.g., pyrimidine or triazole) via post-functionalization enhances kinase inhibition potential .
  • Amide Linker Replacement : Substituting the ethyl benzoate group with ester bioisosteres (e.g., ketones or heteroaryl) alters metabolic stability .

Which spectroscopic methods are essential for confirming the compound’s structure?

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR : Assigns aromatic protons (thienopyridine and benzoate moieties) and methyl/ethyl groups.
  • IR Spectroscopy : Identifies carboxamide (C=O, NH₂) and ester (C-O) functionalities.
  • Mass Spectrometry : HRMS or ESI-MS confirms molecular weight and fragmentation pathways .

How can biological activity assays be designed to evaluate this compound’s therapeutic potential?

Q. Advanced Bioassay Design

  • Target Selection : Prioritize kinases (e.g., EGFR or VEGFR-2) based on structural analogs showing anti-proliferative activity .
  • In Vitro Testing : Use MTT assays on cancer cell lines (e.g., MCF-7 or A549) at 1–100 μM concentrations.
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for kinase inhibition markers .

What computational or experimental approaches assess substituent effects on physicochemical properties?

Q. Advanced Property Analysis

  • LogP Measurement : Shake-flask method or HPLC-derived retention times predict lipophilicity.
  • Solubility Testing : Phase-solubility studies in PBS or simulated biological fluids.
  • DFT Calculations : Model electron density maps to correlate substituent electronic effects with reactivity (e.g., Hammett σ values) .

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